
N-(2-(2-Nonyloxyphenylcarbamoyloxy)ethyl)piperidinium chloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(2-(2-Nonyloxyphenylcarbamoyloxy)ethyl)piperidinium chloride is a compound known for its potent local anesthetic properties. It is a long-acting carbanilate-type local anesthetic, proposed for use in complex treatments such as hemorrhoids . This compound is part of a broader class of piperidine derivatives, which are significant in the pharmaceutical industry due to their diverse pharmacological activities .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(2-Nonyloxyphenylcarbamoyloxy)ethyl)piperidinium chloride typically involves the reaction of 2-(2-nonyloxyphenylcarbamoyloxy)ethylamine with piperidine in the presence of a suitable chlorinating agent. The reaction proceeds through the formation of an intermediate, which is then converted to the final product by the addition of hydrochloric acid .
Industrial Production Methods
Industrial production of this compound may involve multi-step synthesis processes, including the preparation of intermediates and their subsequent reactions under controlled conditions. The use of high-purity reagents and optimized reaction conditions is crucial to ensure the yield and quality of the final product .
化学反应分析
Types of Reactions
N-(2-(2-Nonyloxyphenylcarbamoyloxy)ethyl)piperidinium chloride undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions may involve reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Common substitution reactions include nucleophilic substitution, where the chloride ion is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in aqueous solution.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .
科学研究应用
N-(2-(2-Nonyloxyphenylcarbamoyloxy)ethyl)piperidinium chloride has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a model compound for studying reaction mechanisms.
Biology: Investigated for its effects on cellular processes and potential as a tool for studying ion channels.
Medicine: Explored for its local anesthetic properties and potential use in pain management.
Industry: Utilized in the development of new materials and as an additive in various formulations.
作用机制
The mechanism of action of N-(2-(2-Nonyloxyphenylcarbamoyloxy)ethyl)piperidinium chloride involves its interaction with ion channels in nerve cells. By blocking sodium channels, it prevents the initiation and propagation of nerve impulses, leading to local anesthesia . This compound targets postjunctional nicotinic receptors, acting as an antagonist and thereby inhibiting neurotransmission .
相似化合物的比较
Similar Compounds
Heptacaine: Another local anesthetic with a similar structure and pharmacological profile.
Piperocaine: A piperidine derivative with local anesthetic properties.
Lidocaine: A widely used local anesthetic with a different chemical structure but similar mechanism of action.
Uniqueness
N-(2-(2-Nonyloxyphenylcarbamoyloxy)ethyl)piperidinium chloride is unique due to its long-acting effects and specific interaction with ion channels. Its structure allows for a prolonged duration of action compared to other local anesthetics .
属性
CAS 编号 |
55792-26-2 |
|---|---|
分子式 |
C23H39ClN2O3 |
分子量 |
427.0 g/mol |
IUPAC 名称 |
2-piperidin-1-ium-1-ylethyl N-(2-nonoxyphenyl)carbamate;chloride |
InChI |
InChI=1S/C23H38N2O3.ClH/c1-2-3-4-5-6-7-13-19-27-22-15-10-9-14-21(22)24-23(26)28-20-18-25-16-11-8-12-17-25;/h9-10,14-15H,2-8,11-13,16-20H2,1H3,(H,24,26);1H |
InChI 键 |
CDSVMUZZMCBNMX-UHFFFAOYSA-N |
规范 SMILES |
CCCCCCCCCOC1=CC=CC=C1NC(=O)OCC[NH+]2CCCCC2.[Cl-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1-({4-[(4-Chlorophenyl)methoxy]phenyl}methyl)-1H-imidazole](/img/structure/B14629083.png)

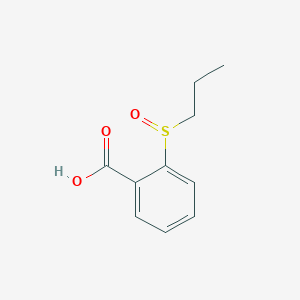
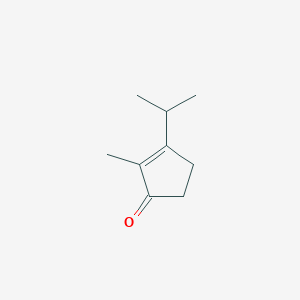
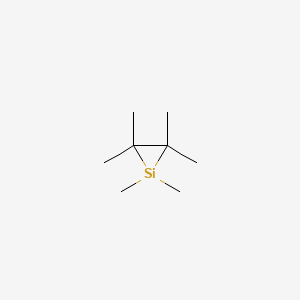
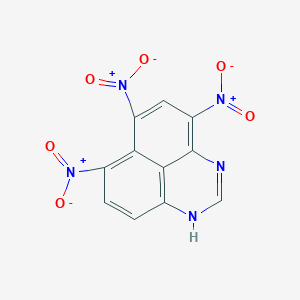
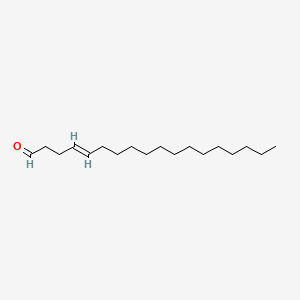
![Diethyl N-[(2-cyanohydrazinyl)methylidene]phosphoramidate](/img/structure/B14629136.png)
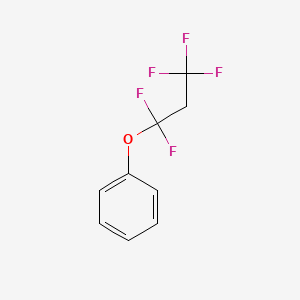
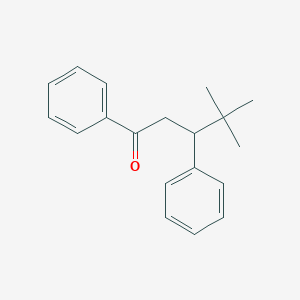
![2,2'-[(Pyridin-4-yl)methylene]bis(3-methyl-1H-indole)](/img/structure/B14629147.png)


![1-[(E)-tert-Butyldiazenyl]butan-1-ol](/img/structure/B14629158.png)
